molecular formula C21H16N2OS B11367960 N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11367960
M. Wt: 344.4 g/mol
InChI Key: JTEQBTGNTPHUHE-UHFFFAOYSA-N
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Description

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H17N3O2. This compound is known for its unique structure, which includes a naphthalene ring, a pyridine ring, and a thiophene ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of naphthalene-1-ylmethylamine with pyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C21H16N2OS/c24-21(19-11-6-14-25-19)23(20-12-3-4-13-22-20)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-14H,15H2

InChI Key

JTEQBTGNTPHUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=CS4

Origin of Product

United States

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